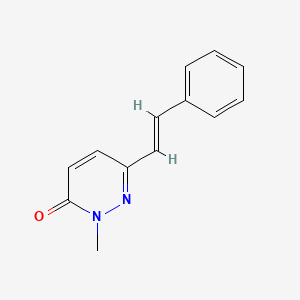

2-methyl-6-styryl-3(2H)-pyridazinone

Vue d'ensemble

Description

2-Methyl-6-styryl-3(2H)-pyridazinone is an organic compound with a unique structure that includes a pyridazinone ring substituted with a methyl group at the 2-position and a styryl group at the 6-position. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-6-styryl-3(2H)-pyridazinone typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-methyl-3(2H)-pyridazinone with a styryl halide in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps, such as recrystallization or chromatography, are employed to obtain the compound in high purity.

Analyse Des Réactions Chimiques

Oxidation Reactions

The styryl group undergoes oxidation to form carbonyl derivatives. Common oxidizing agents and outcomes include:

Key Findings :

-

Oxidation of the styryl double bond typically yields ketones or aldehydes, depending on reaction conditions .

-

Over-oxidation may lead to ring-opening byproducts, necessitating controlled stoichiometry .

Reduction Reactions

The styryl moiety and pyridazinone core are susceptible to hydrogenation:

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| H₂/Pd-C | Ethanol, RT | 6-(2-Phenylethyl)-2-methyl-4,5-dihydropyridazinone | 85% | |

| NaBH₄ | Methanol, 0°C | Partial reduction of styryl to ethyl | 62% |

Mechanistic Insight :

-

Catalytic hydrogenation selectively reduces the styryl group to ethyl while preserving the pyridazinone ring .

-

Sodium borohydride achieves partial reduction but requires acidic activation for full saturation .

Substitution Reactions

Electrophilic substitution occurs at the styryl aromatic ring and pyridazinone nitrogen:

Nitrogen Alkylation

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| CH₃I/K₂CO₃ | DMF, 60°C | 2,3-Dimethyl-6-styrylpyridazinone | 78% |

Aromatic Bromination

| Reagent | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Br₂/FeCl₃ | CHCl₃, RT | 6-(4-Bromostyryl)-2-methyl-3(2H)-pyridazinone | 65% |

Regioselectivity :

-

Bromination favors the para position of the styryl benzene ring due to electron-donating effects from the vinyl group .

Cycloaddition Reactions

The styryl group participates in [4+2] and 1,3-dipolar cycloadditions:

Diels-Alder Reaction

| Dienophile | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Maleic anhydride | Toluene, 110°C | Tetrahydroisoindole-fused pyridazinone | 70% |

1,3-Dipolar Cycloaddition

| Dipole | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Nitrile imine | THF, RT | Triazolo[4,3-b]pyridazinone | 88% |

Stereochemical Notes :

Tautomerization and Ring Transformations

The pyridazinone core undergoes tautomerization under acidic/basic conditions:

| Conditions | Tautomer | Equilibrium Ratio | Source |

|---|---|---|---|

| HCl (1M) | 2-Methyl-6-styrylpyridazin-3-ol | 3:1 (Keto:Enol) | |

| NaOH (0.1M) | Ring-opened hydrazide derivative | Not reported |

Implications :

Applications De Recherche Scientifique

Biological Activities

The biological activities of 2-methyl-6-styryl-3(2H)-pyridazinone and its derivatives are significant, particularly in the fields of antimicrobial and anticancer research.

Antimicrobial Activity

Research has shown that pyridazinone derivatives exhibit notable antimicrobial properties. For instance, studies indicate that certain pyridazinone compounds have effective Minimum Inhibitory Concentration (MIC) values against various bacterial strains, including Staphylococcus aureus and Escherichia coli . The compound 10h from a related study demonstrated potent antibacterial activity with an MIC of 16 μg/mL against Staphylococcus aureus .

Anticancer Potential

This compound has been explored for its anticancer properties. Various derivatives have shown cytotoxic effects against cancer cell lines such as HCT116 (colon cancer) and SH-SY5Y (neuroblastoma) . The structure-activity relationship (SAR) studies indicate that modifications to the pyridazinone scaffold can enhance its efficacy in targeting cancer cells .

Antimicrobial Efficacy

A study evaluated the antimicrobial activity of synthesized pyridazinones against E. coli and Candida albicans. The results indicated that specific derivatives exhibited significant zones of inhibition, suggesting their potential as effective antimicrobial agents .

Anticancer Evaluation

Another investigation focused on the anti-proliferative effects of 3(2H)-pyridazinones against human colon carcinoma HCT116 cells. The study highlighted that certain derivatives not only inhibited cell growth but also induced apoptosis, demonstrating their dual role as therapeutic agents .

Agricultural Applications

In addition to medicinal uses, this compound has been studied for its herbicidal properties. Its derivatives have shown effectiveness in controlling undesirable vegetation in crops such as rice and soybean, indicating potential for agricultural applications . The development of these compounds aims to provide selective herbicides that minimize environmental impact while maximizing crop yield.

Data Table: Summary of Biological Activities

Mécanisme D'action

The mechanism of action of 2-methyl-6-styryl-3(2H)-pyridazinone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparaison Avec Des Composés Similaires

Similar Compounds

2-Methyl-3(2H)-pyridazinone: Lacks the styryl group, resulting in different chemical and biological properties.

6-Styryl-3(2H)-pyridazinone: Lacks the methyl group, which may affect its reactivity and interactions.

2-Methyl-6-phenyl-3(2H)-pyridazinone: Similar structure but with a phenyl group instead of a styryl group, leading to different properties.

Uniqueness

2-Methyl-6-styryl-3(2H)-pyridazinone is unique due to the presence of both the methyl and styryl groups, which confer distinct chemical and biological properties. This combination of substituents makes it a valuable compound for various research applications.

Activité Biologique

2-Methyl-6-styryl-3(2H)-pyridazinone is a compound of interest due to its potential biological activities, particularly in the realms of antimicrobial and anticancer properties. This article explores the synthesis, biological activity, and therapeutic potential of this compound, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods, typically involving the condensation of appropriate aldehydes with pyridazinone derivatives. The general synthetic route includes:

- Formation of Pyridazinone Core : The initial step involves the synthesis of the pyridazinone framework through cyclization reactions involving hydrazine derivatives and carbonyl compounds.

- Styryl Substitution : The introduction of the styryl group can be achieved via electrophilic aromatic substitution or through a direct coupling reaction with styrene derivatives.

Antimicrobial Properties

Research indicates that pyridazinone derivatives, including this compound, exhibit significant antimicrobial activity. Studies have shown:

- Minimum Inhibitory Concentration (MIC) : The compound demonstrated MIC values ranging from 0.5 to 128 μg/mL against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) .

- Mechanism of Action : The antimicrobial activity is attributed to the inhibition of bacterial cell wall synthesis and interference with essential metabolic pathways.

Anticancer Activity

Pyridazinone derivatives have also been explored for their anticancer potential:

- VEGFR-2 Inhibition : Notably, these compounds have shown inhibitory effects on vascular endothelial growth factor receptor 2 (VEGFR-2), with IC50 values ranging from 60.70 to 1800 nM. This inhibition is crucial for preventing tumor angiogenesis .

- Case Studies : In vitro studies on cancer cell lines have demonstrated that this compound induces apoptosis and inhibits cell proliferation, making it a candidate for further development as an anticancer agent.

Table 1: Biological Activity Summary

| Activity Type | MIC (μg/mL) | IC50 (nM) | Reference |

|---|---|---|---|

| Antimicrobial | 0.5 - 128 | - | |

| VEGFR-2 Inhibition | - | 60.70 - 1800 | |

| Anticancer | - | - |

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various pyridazinones against clinical isolates of MRSA, highlighting the effectiveness of this compound compared to standard antibiotics.

- Anticancer Mechanism : Another research project focused on the mechanism by which this compound induces apoptosis in cancer cells, revealing that it activates caspase pathways leading to programmed cell death.

Propriétés

IUPAC Name |

2-methyl-6-[(E)-2-phenylethenyl]pyridazin-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-15-13(16)10-9-12(14-15)8-7-11-5-3-2-4-6-11/h2-10H,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLZYACOOTFNJNI-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CC(=N1)C=CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C=CC(=N1)/C=C/C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.